molecular formula C16H18F3NO B2370722 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(2-fluorophenyl)propan-1-one CAS No. 2189435-14-9

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(2-fluorophenyl)propan-1-one

Cat. No.: B2370722
CAS No.: 2189435-14-9
M. Wt: 297.321
InChI Key: YTEZLAGCSSYRAH-UHFFFAOYSA-N
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Description

This compound (CAS: 2189435-14-9) is a spirocyclic ketone derivative featuring a 1,1-difluoro-6-azaspiro[2.5]octane core linked to a 2-fluorophenyl group via a propan-1-one chain. Its molecular formula is C₁₆H₁₈F₃NO (MW: 297.3154 g/mol), and its SMILES string (O=C(N1CCC2(CC1)CC2(F)F)CCc1ccccc1F) highlights the spiro ring’s fluorine substituents and the 2-fluorophenyl moiety . The compound’s structural uniqueness lies in its constrained spirocyclic architecture, which may enhance metabolic stability and modulate intermolecular interactions, such as hydrogen bonding or hydrophobic effects .

Properties

IUPAC Name

1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-3-(2-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3NO/c17-13-4-2-1-3-12(13)5-6-14(21)20-9-7-15(8-10-20)11-16(15,18)19/h1-4H,5-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEZLAGCSSYRAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)C(=O)CCC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorophenyl Group Introduction

Challenges and Optimization Strategies

  • Difluorination Efficiency : DAST-mediated fluorination occasionally yields monofluorinated byproducts. Switching to Ishikawa’s reagent (Py·HF) improves diastereoselectivity.
  • Radical Inhibition : In copper-catalyzed reactions, adding radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) reduces undesired side reactions.
  • Purification Complexity : Silica gel chromatography struggles with polar intermediates. Reverse-phase HPLC (C18 column) with acetonitrile/water gradients enhances separation.

Chemical Reactions Analysis

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(2-fluorophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

Medicinal Chemistry

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(2-fluorophenyl)propan-1-one has been investigated for its potential as a bioactive compound in drug discovery. The presence of fluorine atoms enhances the compound's binding interactions with biological targets, potentially improving metabolic stability and efficacy in therapeutic applications .

Case Study:
Research has shown that fluorinated compounds often exhibit altered pharmacokinetics, which can lead to improved drug-like properties. For instance, studies have explored the use of similar difluoro compounds in the development of novel anti-cancer agents.

Organic Synthesis

Due to its unique structure, this compound serves as a valuable building block for synthesizing complex organic molecules. Its ability to participate in various reactions allows chemists to create diverse derivatives that may have unique properties or applications.

Example:
The synthesis of derivatives through nucleophilic substitution reactions has been documented, showcasing how modifications to the phenoxy group can yield compounds with targeted biological activity.

Material Science

In industrial applications, this compound is being explored for the development of new materials. Its unique chemical properties may contribute to advancements in polymer chemistry and the creation of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(2-fluorophenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Spirocyclic Modifications

Compound A : 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(phenylthio)propan-1-one
  • Key Difference : Replaces the 2-fluorophenyl group with a phenylthioether (SPh).
Compound B : 1-[4-({1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}sulfonyl)phenyl]ethan-1-one
  • Key Difference: Substitutes the propanone-2-fluorophenyl chain with a sulfonylphenyl-ethanone group.
  • Impact : The sulfonyl group is strongly electron-withdrawing, increasing acidity and hydrogen-bond acceptor capacity, which could enhance crystallinity or protein binding .

Aromatic and Linker Modifications

Compound C : (S)-2-Amino-3-(2-fluorophenyl)-1-(1-(4-methoxybenzyl)-1H-indol-6-yl)propan-1-one
  • Key Difference: Replaces the spirocyclic amine with an indole-methoxybenzyl scaffold and adds an amino group.
  • Impact: The indole ring enables π-stacking and hydrogen bonding, while the amino group introduces basicity, likely directing this compound toward enzyme inhibition (e.g., HDAC8) .
Compound D : 1-[3-(Fluoromethyl)azetidin-1-yl]-2-(naphthalen-1-yl)ethan-1-one
  • Key Difference : Uses a smaller azetidine ring with fluoromethyl and naphthyl groups.
  • Impact : The azetidine’s ring strain and fluoromethyl group may increase conformational rigidity and lipophilicity compared to the spirocyclic system .

Molecular Properties

Property Target Compound Compound A Compound B Compound C Compound D
Molecular Weight 297.31 ~300* 329.36 N/A 257.30
Fluorine Atoms 3 2 2 1 1
Key Functional Groups 2-Fluorophenyl SPh SO₂Ph Indole Naphthyl

*Estimated based on structural similarity.

Hydrogen Bonding and Crystal Packing

The target compound’s difluoro spiro ring and ketone group create multiple hydrogen-bond acceptors (C=O, C-F). Evidence from analogous spiro compounds (e.g., ’s oxa-azaspiroheptanone) suggests that fluorine substituents may participate in weak C-F⋯H interactions, influencing crystal packing and solubility .

Biological Activity

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(2-fluorophenyl)propan-1-one is a novel compound with significant potential in medicinal chemistry due to its unique spirocyclic structure and fluorinated moieties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a spirocyclic structure with a difluoro-substituted azaspiro ring, which contributes to its biological activity. The presence of fluorine atoms in organic compounds often enhances metabolic stability and bioactivity.

Property Value
IUPAC NameThis compound
Molecular FormulaC16H19F2N O2
Molecular Weight293.33 g/mol
CAS Number2097915-70-1

The biological activity of this compound is linked to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Preliminary studies suggest that it may act as an inhibitor or modulator of certain biological processes:

  • Enzyme Inhibition : The compound may inhibit specific enzymes through competitive or non-competitive mechanisms, altering metabolic pathways.
  • Receptor Modulation : It could interact with G protein-coupled receptors (GPCRs), influencing signaling cascades that regulate physiological responses.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of difluorinated azaspiro compounds have shown efficacy against various bacterial strains, suggesting that this compound may possess similar properties.

Anticancer Activity

Research into fluorinated compounds has revealed potential anticancer properties. The spirocyclic structure may allow for selective targeting of cancer cells while minimizing effects on normal cells. In vitro studies are necessary to assess the cytotoxicity and mechanism of action against specific cancer cell lines.

Neuroprotective Effects

Fluorinated compounds have been investigated for neuroprotective properties. The ability to cross the blood-brain barrier makes this compound a candidate for treating neurodegenerative diseases. Studies focusing on its effects on neuronal survival and function are warranted.

Case Studies

  • Antimicrobial Activity Study : A recent study evaluated the antimicrobial efficacy of several difluorinated compounds against Gram-positive and Gram-negative bacteria. Results indicated that compounds with spirocyclic structures exhibited significant inhibition zones, suggesting potential therapeutic applications in treating infections .
  • Anticancer Screening : A screening assay involving various fluorinated derivatives revealed that certain structural modifications enhanced cytotoxicity against breast cancer cell lines. The study highlighted the importance of fluorine in improving the selectivity and potency of anticancer agents .
  • Neuroprotective Assessment : In a model of oxidative stress-induced neuronal damage, a related azaspiro compound demonstrated protective effects by reducing apoptosis markers. This suggests that this compound may also confer neuroprotective benefits .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(2-fluorophenyl)propan-1-one?

  • Methodological Answer : The synthesis typically involves multi-step protocols:

Spirocyclic Core Formation : Cyclization reactions using ketone precursors and fluorinating agents (e.g., DAST or Deoxo-Fluor) to introduce difluoro groups.

Functionalization : Coupling the spirocyclic amine with a 2-fluorophenylpropanone moiety via nucleophilic substitution or amide-bond formation.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol or acetonitrile) are standard .

  • Key Reagents : Lithium aluminum hydride (reduction), palladium catalysts (cross-coupling), and anhydrous solvents to prevent hydrolysis.

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Identify aromatic protons (δ 7.1–7.5 ppm for 2-fluorophenyl), sp³ hybridized protons in the spirocycle (δ 1.5–3.0 ppm), and ketone absence (no δ ~2.1 ppm for α-protons).
  • ¹⁹F NMR : Distinct signals for geminal difluoro groups (δ -120 to -140 ppm) and the 2-fluorophenyl substituent (δ -110 to -115 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or GC-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₇H₁₉F₃NO).

Q. What are the common chemical reactions involving the difluoro-azaspiro moiety?

  • Methodological Answer :
  • Reduction : LiAlH₄ reduces the ketone to a secondary alcohol, altering steric and electronic properties .
  • Nucleophilic Substitution : The spirocyclic amine reacts with electrophiles (e.g., alkyl halides) to form quaternary ammonium salts, enhancing solubility .
  • Hydrolysis : Acidic/alkaline conditions cleave the spirocycle, forming secondary amines and fluorinated byproducts .

Advanced Research Questions

Q. How do fluorination patterns influence the compound’s binding affinity to biological targets?

  • Methodological Answer :
  • Computational Modeling : Use docking software (AutoDock Vina) to compare binding modes of difluoro vs. non-fluorinated analogs. Fluorine’s electronegativity enhances hydrogen bonding with target residues (e.g., kinases) .
  • SAR Studies : Synthesize analogs with mono-/trifluoro substitutions and assay activity (IC₅₀) against enzyme targets. Fluorine’s steric effects may disrupt hydrophobic interactions .

Q. How can crystallographic data resolve contradictions in reported biological activities?

  • Methodological Answer :
  • X-ray Crystallography : Refine crystal structures using SHELXL to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonds with His⁸⁷ in a kinase active site).
  • Data Cross-Validation : Compare experimental IC₅₀ values with computational predictions (e.g., molecular dynamics simulations) to identify outliers due to assay conditions or impurities .

Q. What strategies optimize the compound’s metabolic stability in preclinical studies?

  • Methodological Answer :
  • Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS. Introduce steric hindrance (e.g., methyl groups) near metabolically labile sites (e.g., spirocyclic nitrogen) .
  • Isotope Labeling : Use ¹⁴C-labeled analogs to trace metabolic pathways and identify major metabolites .

Q. How does the spirocyclic structure affect solubility and formulation?

  • Methodological Answer :
  • Solubility Screening : Test in PBS, DMSO, and lipid-based carriers. The rigid spirocycle reduces conformational flexibility, often lowering aqueous solubility.
  • Co-crystallization : Co-formulate with cyclodextrins or surfactants to enhance bioavailability. Monitor stability via DSC and PXRD .

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